

4,6-Dimethyl-2-mercaptopyrimidine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4,6-Dimethyl-2-mercaptopyrimidine
Cat. No.:	B146703

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethyl-2-mercaptopyrimidine, also known as 4,6-dimethylpyrimidine-2-thiol, is a highly versatile heterocyclic compound that has garnered significant attention in the field of organic synthesis. Its unique structural features, including a reactive thiol group and a modifiable pyrimidine core, make it an invaluable precursor for the synthesis of a diverse array of biologically active molecules and functional materials.^{[1][2]} This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of **4,6-dimethyl-2-mercaptopyrimidine**, with a focus on its utility in the development of pharmaceuticals and agrochemicals.

Synthesis of 4,6-Dimethyl-2-mercaptopyrimidine

The most common and efficient method for the synthesis of **4,6-dimethyl-2-mercaptopyrimidine** involves the cyclocondensation of acetylacetone with thiourea.^{[2][3]} This reaction is typically carried out in an alcoholic solvent, followed by acidification to precipitate the product.^[2]

Experimental Protocol: Synthesis of 4,6-Dimethyl-2-mercaptopyrimidine

A detailed experimental protocol for the synthesis of **4,6-dimethyl-2-mercaptopurine** is as follows:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiourea (19 g, 0.25 mol) and acetylacetone (25.8 mL, 0.25 mol) in 125 mL of ethanol.[2]
- Heat the reaction mixture to reflux using a water bath and maintain reflux for 2 hours.[2]
- After cooling the mixture slightly, slowly add 33.5 mL of concentrated hydrochloric acid through a dropping funnel.[2]
- Continue to heat the mixture at reflux for an additional hour to ensure the completion of the reaction.[4]
- Upon cooling, yellow crystals of the hydrochloride salt will precipitate. Collect the crystals by filtration.[2]
- To obtain the free base, dissolve the collected crystals in 40 mL of hot water and adjust the pH to approximately 7 using a 10% sodium hydroxide solution.[2][4]
- A large volume of pale yellow, needle-like crystals of **4,6-dimethyl-2-mercaptopurine** will precipitate.[2]
- Collect the product by filtration, wash with water, and dry under vacuum.[4]

This procedure typically affords the desired product in high yield (approximately 80.22%).[2]

DOT Diagram: Synthesis of **4,6-Dimethyl-2-mercaptopurine**

[Click to download full resolution via product page](#)

Caption: Synthesis of **4,6-Dimethyl-2-mercaptopyrimidine**.

Physicochemical and Spectroscopic Properties

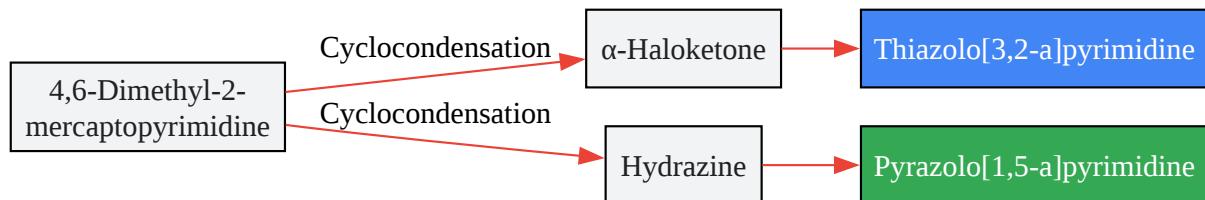
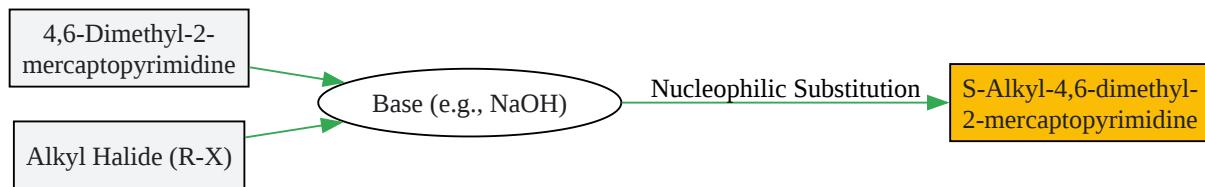
4,6-Dimethyl-2-mercaptopyrimidine is a yellow crystalline solid with a characteristic sulfurous odor.^[2] It is soluble in water and stable under normal temperatures and pressures.^[2] Key physical and spectroscopic data are summarized in the tables below.

Table 1: Physical Properties of 4,6-Dimethyl-2-mercaptopyrimidine

Property	Value	Reference
CAS Number	22325-27-5	[2]
Molecular Formula	C ₆ H ₈ N ₂ S	[5]
Molecular Weight	140.21 g/mol	[5]
Appearance	Yellow crystalline powder	[2]
Melting Point	209-211 °C	[2]
pKa	8.46 ± 0.10 (Predicted)	[2]

Table 2: Spectroscopic Data of 4,6-Dimethyl-2-mercaptopyrimidine

Spectroscopy	Data	Reference
¹ H NMR	Spectral data available in public databases.	[5]
¹³ C NMR	Spectral data available in public databases.	[6]
IR (KBr, cm ⁻¹)	2991 (C-H str.), 1570 (C=C str.), 1701 (C=N str.), 1303 (C-N str.), 2597 (S-H str.), 709 (C-S str.)	[6]
Mass Spec (m/z)	140 [M ⁺]	[5]



Chemical Reactivity and Synthetic Applications

The synthetic utility of **4,6-dimethyl-2-mercaptopurine** stems from the reactivity of its thiol group, which can readily undergo S-alkylation, oxidation, and cyclization reactions.

S-Alkylation Reactions

The sulfur atom in **4,6-dimethyl-2-mercaptopurine** is a soft nucleophile and readily reacts with various electrophiles, particularly alkyl halides, to form S-substituted derivatives.^{[7][8]} This reaction is a cornerstone for introducing diverse functionalities to the purine core.

DOT Diagram: S-Alkylation of **4,6-Dimethyl-2-mercaptopurine**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu.eg [bu.edu.eg]
- 8. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4,6-Dimethyl-2-mercaptopurine: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146703#4-6-dimethyl-2-mercaptopurine-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com